

An In-depth Technical Guide to the Physical and Chemical Properties of Flavanthrone

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Compound of Interest

Compound Name: Flavanthrinin

Cat. No.: B3027515

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Disclaimer: Initial research indicates that "**Flavanthrinin**" is not a recognized chemical compound in scientific literature. This guide will therefore focus on Flavanthrone, a structurally related and well-documented vat dye and organic pigment, to provide a comprehensive overview in line with the user's request for a technical whitepaper.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the physical and chemical properties of Flavanthrone, its synthesis, and potential biological interactions.

Core Physical and Chemical Properties

Flavanthrone (IUPAC name: Benzo[h]benz[1][2]acridino[2,1,9,8-klmna]acridine-8,16-dione) is a large, polycyclic aromatic compound.[1][2] Its extensive conjugated system is responsible for its characteristic yellow color. It is a thermally stable compound with high lightfastness, making it a valuable industrial pigment.[4]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of Flavanthrone.

Identifier	Value
CAS Number	475-71-8[3]
Molecular Formula	C ₂₈ H ₁₂ N ₂ O ₂ [3]
Molecular Weight	408.41 g/mol [3]
Appearance	Yellow to orange crystalline solid/powder.[4]

Physical Property	Value
Melting Point	>300 °C (decomposes)
Boiling Point	730.1 °C at 760 mmHg
Density	1.575 g/cm ³

Solubility	Observation
Water	Insoluble[4]
Acetone	Insoluble[4]
Ethanol	Insoluble[4]
Toluene	Insoluble[4]
Chloroform	Insoluble[4]
Hot Nitrobenzene	Soluble[4]
o-Chlorophenol	Slightly soluble[4]
Pyridine	Slightly soluble[4]
Concentrated Sulfuric Acid	Soluble[4]

Spectroscopic Data	Value
UV-Vis Absorption Maxima (λ_{max})	Dependent on solvent, typically in the range of 400-500 nm.
Infrared (IR) Spectroscopy	Characteristic peaks for C=O (quinone) and aromatic C=C stretching.
Mass Spectrometry	Molecular ion peak (M ⁺) at $m/z \approx 408.41$.

Experimental Protocols

Synthesis of Flavanthrone from 2-Aminoanthraquinone

A common method for the synthesis of Flavanthrone involves the condensation of 2-aminoanthraquinone in the presence of a condensing agent.

Materials:

- 2-Aminoanthraquinone
- Glacial Acetic Acid
- Acetic Anhydride
- Anhydrous Sodium Acetate
- Chlorine Gas
- Dimethylformamide (DMF)
- Anhydrous Ferric Chloride
- Copper Powder
- Sodium Chlorate
- Hydrochloric Acid

Procedure:

- Acetylation of 2-Aminoanthraquinone:
 - In a reaction vessel, dissolve 2-aminoanthraquinone in glacial acetic acid.
 - Add acetic anhydride to the mixture and heat to approximately 100-120°C.
 - Monitor the reaction until the red crystals of 2-aminoanthraquinone are no longer visible.^[4]
- Chlorination:
 - To the resulting solution, add anhydrous sodium acetate to adjust the pH to 5-6.
 - Heat the mixture to 90-120°C and bubble chlorine gas through the solution.^[4]
 - Monitor the reaction and stop the chlorine flow upon completion.
- Isolation of 1-chloro-2-acetylamino-anthraquinone:
 - Cool the reaction mixture to 50°C and filter to collect the precipitate.
 - Wash the filter cake with hot water (70-80°C) until neutral.^[4]
- Condensation to Flavanthrone:
 - In a separate reactor, add dimethylformamide (DMF).
 - Add the dried 1-chloro-2-acetylamino-anthraquinone to the DMF.
 - Add anhydrous ferric chloride and copper powder as a catalyst.
 - Heat the mixture to facilitate the condensation reaction.
- Purification:
 - After the reaction is complete, cool the mixture and filter to collect the crude Flavanthrone.
 - Treat the crude product with a solution of sodium chlorate and hydrochloric acid to remove the copper catalyst.^[4]

- Wash the purified Flavanthrone with water and dry.

Purification by Acid Pasting

Crude Flavanthrone can be purified by a process known as acid pasting.^[5]

Materials:

- Crude Flavanthrone
- Concentrated Sulfuric Acid (98%)
- Water
- Ice

Procedure:

- Slowly add crude Flavanthrone to concentrated sulfuric acid with agitation at room temperature.
- Continue stirring for 1-3 hours to ensure complete dissolution and formation of the sulfate salt.^[5]
- "Drown" the acid mixture by pouring it into a large volume of water and ice with vigorous stirring to maintain a low temperature (0-10°C).^[5]
- This causes the finely divided, purified Flavanthrone to precipitate.
- Heat the suspension to 90-100°C for 1-3 hours to improve filterability.^[5]
- Filter the precipitate, wash with hot water until the filtrate is acid-free, and then dry.

Recrystallization

For laboratory-scale purification, recrystallization from a suitable high-boiling solvent can be employed.

Procedure:

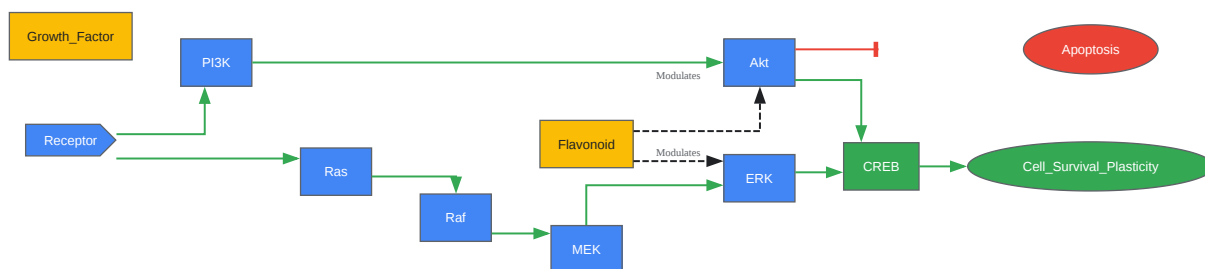
- Dissolve the crude Flavanthrone in a minimal amount of hot nitrobenzene.
- If insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature to induce crystallization.
- Further cool the mixture in an ice bath to maximize crystal yield.
- Collect the crystals by filtration and wash with a small amount of cold, fresh solvent.
- Dry the purified crystals under vacuum.

Biological Activity and Signaling Pathways

While Flavanthrone is primarily known as a pigment, its extended aromatic structure is similar to other flavonoids that have been investigated for their biological activities. Flavonoids, as a class, are known to interact with various cellular signaling pathways. Although specific studies on Flavanthrone's biological mechanism of action are limited, its potential as an organic semiconductor suggests it could participate in electron transfer processes relevant to biological systems.^{[6][7]}

Many flavonoids have been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. These effects are often mediated through the modulation of key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.^[8]

The diagram below illustrates a generalized model of how a flavonoid compound might interact with these neuronal signaling pathways to promote cell survival and plasticity.



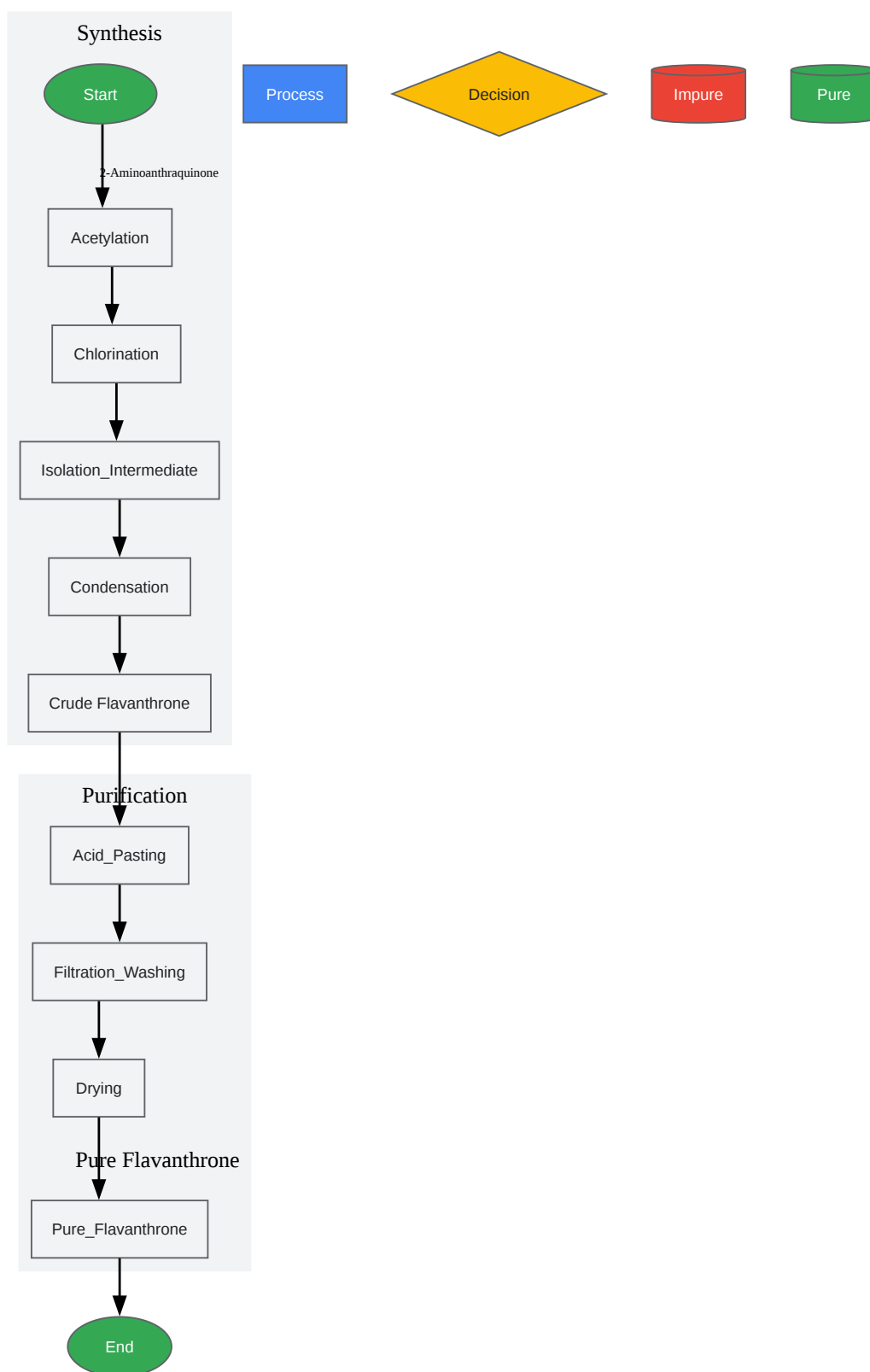
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Caption: Generalized signaling pathways potentially modulated by flavonoids.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes for Flavanthrone.

Synthesis and Purification Workflow



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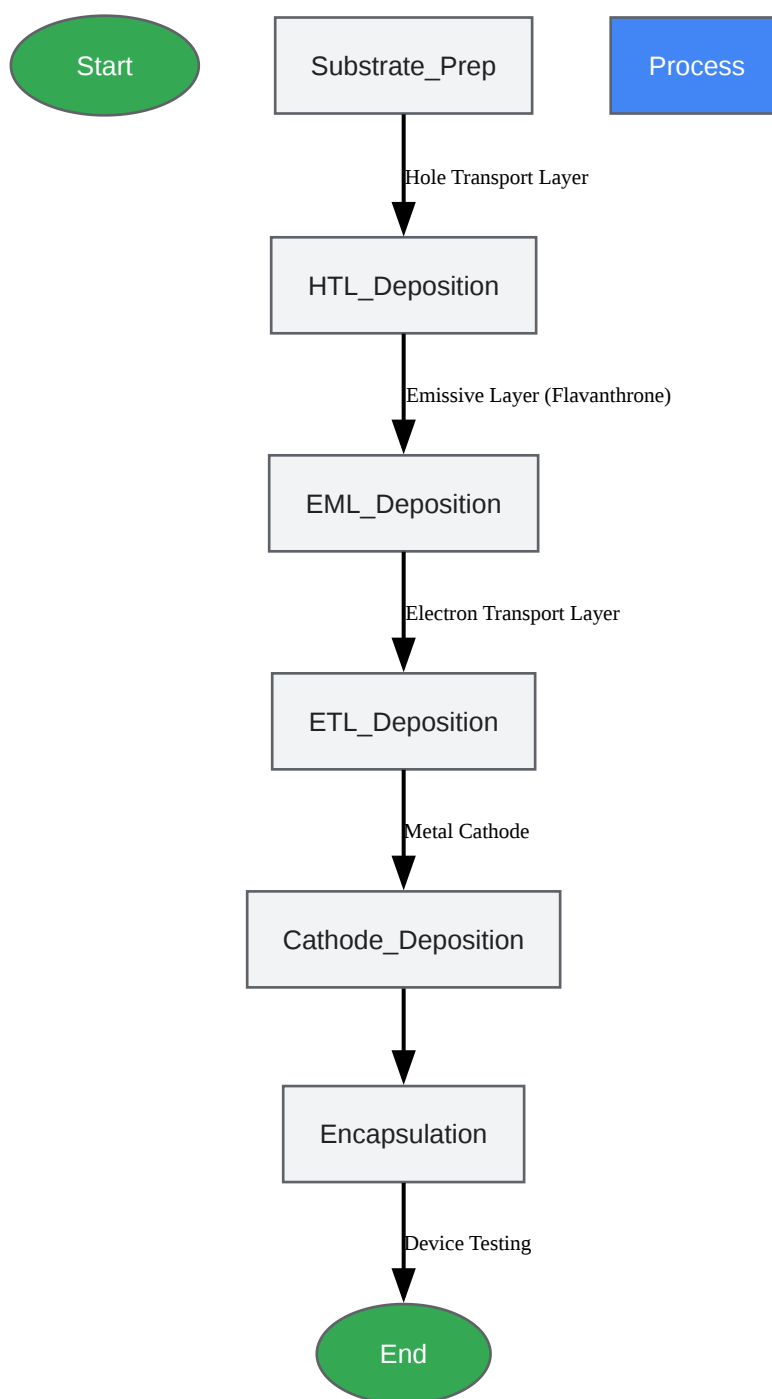
Caption: Workflow for the synthesis and purification of Flavanthrone.

Applications in Materials Science

Recent research has explored the use of Flavanthrone and its derivatives as organic semiconductors.^{[6][7]} These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).^{[6][7]} The planar structure and extensive π -conjugation of Flavanthrone facilitate intermolecular charge transport.

Role in Organic Light-Emitting Diodes (OLEDs)

In the context of OLEDs, Flavanthrone derivatives can be utilized as emissive materials or as hosts for other dopants. The general workflow for fabricating a simple OLED device is outlined below.



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Caption: General workflow for OLED fabrication using a Flavanthrone-based emissive layer.

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